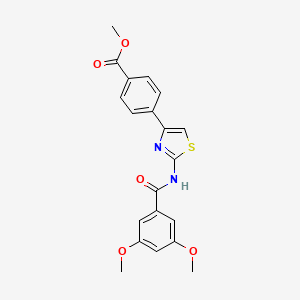

![molecular formula C22H27N3O4S2 B2405653 4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 497073-66-2](/img/structure/B2405653.png)

4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

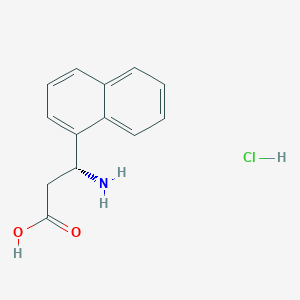

“4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C22H27N3O4S2. It has an average mass of 461.598 Da and a monoisotopic mass of 461.144287 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C22H27N3O4S2. The structure includes various types of bonds and functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It has a specific average mass and monoisotopic mass . More specific properties like melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Synthesis and Biological Screening

Synthesis and Antimicrobial Activity : Benzothiazole derivatives, including compounds structurally related to the one , have been synthesized and evaluated for antimicrobial properties. These compounds have shown significant activity against various microbial strains, suggesting potential applications in antimicrobial therapies (Patel et al., 2009); (Bhusari et al., 2008).

Microwave-Assisted Synthesis for Enzyme Inhibition : A study explored the synthesis of acridine-acetazolamide conjugates under microwave irradiation. These compounds were investigated as inhibitors of carbonic anhydrases, an enzyme critical in various physiological processes, indicating potential applications in enzyme inhibition and related therapeutic areas (Ulus et al., 2016).

Pro-apoptotic Activities for Cancer Therapy : Research on indapamide derivatives, which are structurally similar, showed that these compounds have pro-apoptotic activities on cancer cell lines. This suggests potential applications in the development of anticancer agents (Yılmaz et al., 2015).

Pharmacological Applications

Analgesic and Anti-inflammatory Activities : Studies on related benzamide derivatives revealed significant analgesic and anti-inflammatory activities. These findings suggest potential applications in developing treatments for pain and inflammation (Gein et al., 2019).

Anticonvulsant and Neuroprotective Properties : Benzothiazolyl benzamides have been evaluated for their anticonvulsant properties and other neuroprotective effects. This indicates potential use in neurological disorders and seizure management (Rana et al., 2008).

Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides, structurally similar to the compound , showed cardiac electrophysiological activity, suggesting potential application in cardiac therapeutics (Morgan et al., 1990).

properties

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S2/c1-4-7-15-25(5-2)31(27,28)17-13-11-16(12-14-17)21(26)24-22-23-20-18(29-6-3)9-8-10-19(20)30-22/h8-14H,4-7,15H2,1-3H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLYNXVAKJKZAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione](/img/structure/B2405570.png)

![2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2405574.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)

![(3R,5R)-1,4-dihydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2405579.png)

![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)

![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2405588.png)

![1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride](/img/structure/B2405589.png)

![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)

![4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2405592.png)